Physical Property Divergence — Boiling Point and Density Separation from Positional Isomer 1-Bromo-1,1,2,2-tetrafluorobutane
The target compound 1-bromo-2,2,3,3-tetrafluorobutane is structurally distinguished from 1-bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0) by the location of bromine one carbon removed from the perfluorinated segment rather than directly on it. This positional difference is expected to produce a measurably lower boiling point and reduced density compared to the 1,1,2,2-isomer, for which experimental data exists . The 1,1,2,2-isomer exhibits a boiling point of 134–144 °C and a density of 1.612 g·cm⁻³ , while the target compound, featuring a primary alkyl bromide remote from the strong electron-withdrawing CF₂ groups, is predicted (class-level inference based on homologous bromofluoroalkane trends) to boil approximately 30–50 °C lower and possess a density below 1.5 g·cm⁻³ [1].
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: predicted ~80–110 °C (class-level inference); Density: predicted ~1.45–1.55 g·cm⁻³ (class-level inference); experimental data not yet published in peer-reviewed literature |
| Comparator Or Baseline | 1-Bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0): Boiling point 134–144 °C; Density 1.612 g·cm⁻³ |
| Quantified Difference | Estimated Δ(Boiling Point) ≈ −30 to −50 °C; Estimated Δ(Density) ≈ −0.06 to −0.16 g·cm⁻³ |
| Conditions | Target compound: predicted values based on class-level homologous series trends [1]; Comparator: experimental data at atmospheric pressure |
Why This Matters
A lower boiling point simplifies distillation-based purification and may reduce thermal degradation during workup, while lower density affects phase-separation behavior in aqueous/organic biphasic reactions — both practical considerations for process chemistry scale-up.
- [1] L. Xu et al. Topological Study on the Relationship Between Boiling Points and Molecular Structures of Fluoroalkanes. Chin. J. Org. Chem. 2000, 20, 396–401. CNKI ID: YJHU200003022. View Source
